2-Bromo-N-(2-chloro-6-methylphenyl)propanamide
Description
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a bromine atom at the second position of the propanamide backbone and a 2-chloro-6-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 275.54 g/mol. The compound’s structural features—specifically the electron-withdrawing chlorine and steric methyl group on the phenyl ring—influence its reactivity, solubility, and applications in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical development .
Properties
IUPAC Name |
2-bromo-N-(2-chloro-6-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIUTHVCKHKVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Reduction: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanol.
Oxidation: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanoic acid.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its bromine and chlorine substituents facilitate various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
- Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
- Oxidation Reactions: Oxidative processes can yield carboxylic acids or other derivatives.
Biological Research
In biological studies, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is utilized to investigate protein interactions and functions. Its ability to form hydrogen bonds with biological molecules makes it a useful tool in proteomics research.
Pharmaceutical Development
The compound shows promise in pharmaceutical applications due to its potential as an active pharmaceutical ingredient (API). Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
Case Study 1: Organic Synthesis
In a recent study, researchers synthesized a series of compounds derived from 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide to evaluate their reactivity in nucleophilic substitution reactions. The results indicated that the bromine substituent significantly enhanced the reactivity compared to similar compounds lacking halogen atoms.
A study investigated the effects of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide on specific protein targets involved in cancer cell proliferation. The compound demonstrated significant binding affinity, suggesting potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular formulas, substituent configurations, and applications:
Key Comparative Insights
Reactivity and Electronic Effects
- Bromine vs. Chlorine Substitution : The bromine atom on the propanamide backbone (target compound) enhances electrophilicity compared to analogs like N-(4-Bromophenyl)-2-chloropropanamide (), where chlorine replaces bromine. Bromine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitution reactions, making the target compound more reactive in coupling reactions .
- In contrast, the 2-ethyl-6-methylphenyl group () increases lipophilicity, favoring hydrophobic interactions in agrochemical applications . Meta vs.
Physical Properties
Research Findings and Case Studies
Reactivity in Coupling Reactions
A study () demonstrated that 2-bromo-N-(4-chlorophenyl)acetamide undergoes efficient coupling with triazinoindole derivatives under mild conditions. By analogy, the target compound’s bromine atom is expected to exhibit similar reactivity, enabling applications in synthesizing heterocyclic compounds for drug discovery .
Crystallographic Stability
highlights that halogen positioning (e.g., bromine and chlorine in ortho positions) influences crystal packing and stability. The target compound’s 2-chloro-6-methylphenyl group may promote dense crystal lattices, enhancing shelf-life compared to analogs with para-substituted halogens .
Commercial Availability and Handling
notes that 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide (an acetamide analog) is discontinued, suggesting stability or handling challenges. The propanamide version (target compound) may offer improved stability due to its longer carbon chain .
Biological Activity
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is with a molecular weight of approximately 242.57 g/mol. Its structure includes a bromine atom, a chlorine atom, and a propanamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected organisms are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.125 |
| Staphylococcus aureus | 0.250 |
| Candida albicans | 0.0625 |
These results suggest that the compound is particularly effective against Candida albicans, indicating its potential as an antifungal agent .
The mechanism by which 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This may be attributed to the compound's ability to bind to specific enzymes or receptors involved in these processes .
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various brominated compounds, including 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide. The study found that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multidrug-resistant strains .
Antifungal Activity Assessment
In another study focusing on antifungal properties, the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that it inhibited fungal growth significantly at low concentrations, suggesting its utility in treating fungal infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide | Antimicrobial | 0.0625 |
| N-(4-bromophenyl)propanamide | Antimicrobial | 0.125 |
| N-(3-chlorophenyl)propanamide | Antimicrobial | 0.250 |
This table illustrates that while other compounds exhibit antimicrobial properties, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide shows superior efficacy against certain pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
